molecular formula C8H8ClNOS B11761565 2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one

2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one

Cat. No.: B11761565
M. Wt: 201.67 g/mol
InChI Key: GBIXISPDGBYLBV-UHFFFAOYSA-N
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Description

2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one is a heterocyclic compound that features a thienoazepine core structure

Preparation Methods

The synthesis of 2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one typically involves the formation of the thienoazepine ring system followed by chlorination. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a thienylamine with a suitable carbonyl compound can lead to the formation of the azepine ring, which is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one can be compared with other thienoazepine derivatives and related heterocyclic compounds:

Properties

Molecular Formula

C8H8ClNOS

Molecular Weight

201.67 g/mol

IUPAC Name

2-chloro-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one

InChI

InChI=1S/C8H8ClNOS/c9-7-4-5-6(12-7)2-1-3-8(11)10-5/h4H,1-3H2,(H,10,11)

InChI Key

GBIXISPDGBYLBV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(S2)Cl)NC(=O)C1

Origin of Product

United States

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